molecular formula C23H23N3O2S B4592039 N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-PROPYLBENZENE-1-SULFONAMIDE

N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-PROPYLBENZENE-1-SULFONAMIDE

Cat. No.: B4592039
M. Wt: 405.5 g/mol
InChI Key: QRYPNXWBRZEJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-PROPYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a naphthalene ring, a pyrazole ring, and a sulfonamide group

Scientific Research Applications

N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-PROPYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-PROPYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the pyrazole ring. The final step involves the introduction of the sulfonamide group under controlled conditions. Specific reagents and catalysts are used at each stage to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety protocols and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-PROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-naphthalenemethylamine hydrochloride
  • N-(Cyano(naphthalen-1-yl)methyl)benzamides

Uniqueness

N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-PROPYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-2-6-18-11-13-21(14-12-18)29(27,28)25-23-15-16-26(24-23)17-20-9-5-8-19-7-3-4-10-22(19)20/h3-5,7-16H,2,6,17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYPNXWBRZEJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-PROPYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-PROPYLBENZENE-1-SULFONAMIDE
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N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-PROPYLBENZENE-1-SULFONAMIDE
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N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-PROPYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
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N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-PROPYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
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N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-4-PROPYLBENZENE-1-SULFONAMIDE

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